molecular formula C7H6F2O3S2 B12073064 Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate

Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate

Cat. No.: B12073064
M. Wt: 240.3 g/mol
InChI Key: XHJXFIVDJRMWHZ-UHFFFAOYSA-N
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Description

Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with a difluoromethylthio group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Difluoromethylthio Group: This step often involves the use of difluoromethylthiolating agents such as difluoromethylthiol chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethylthio group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the difluoromethylthio group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Methyl 5-((difluoromethyl)thio)-3-oxothiophene-2-carboxylate.

    Reduction: Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of difluoromethylthio groups on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the difluoromethylthio group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The hydroxyl and carboxylate groups can participate in additional interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((trifluoromethyl)thio)-3-hydroxythiophene-2-carboxylate
  • Methyl 5-((chloromethyl)thio)-3-hydroxythiophene-2-carboxylate
  • Methyl 5-((methylthio)-3-hydroxythiophene-2-carboxylate

Uniqueness

Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C7H6F2O3S2

Molecular Weight

240.3 g/mol

IUPAC Name

methyl 5-(difluoromethylsulfanyl)-3-hydroxythiophene-2-carboxylate

InChI

InChI=1S/C7H6F2O3S2/c1-12-6(11)5-3(10)2-4(13-5)14-7(8)9/h2,7,10H,1H3

InChI Key

XHJXFIVDJRMWHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)SC(F)F)O

Origin of Product

United States

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